4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine
Description
4-Chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine is a pyrimidine derivative characterized by a chloro group at position 4, a methoxy group at position 5, and a dimethylamine substituent at position 2. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antimicrobial and antiangiogenic agents. Its structure enables nucleophilic displacement reactions at the 4-chloro position, facilitating the introduction of diverse functional groups (e.g., thiadiazole, selenadiazole) for enhanced bioactivity .
Properties
IUPAC Name |
4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(2)7-9-4-5(12-3)6(8)10-7/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYQCEBMTBCORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methoxypyrimidine and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and various organic solvents.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Antifungal Applications
Recent studies have highlighted the antifungal properties of derivatives of 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine. Research conducted by Jafar et al. demonstrated that synthesized compounds showed significant activity against fungi such as Aspergillus terreus and Aspergillus niger. The study reported that the compound exhibited a higher inhibitory effect on A. terreus, with an effect ratio of 0.98 at 200 µM concentration, indicating its potential as an antifungal agent .
| Compound | Target Fungus | Effect Ratio (200 µM) |
|---|---|---|
| 4-Chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine | Aspergillus terreus | 0.98 |
| Aspergillus niger | 1.32 |
Antiangiogenic Properties
Another significant application of this compound is in the field of antiangiogenesis. A study aimed at exploring synthetic compounds derived from 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine revealed promising results in inhibiting angiogenesis. The research utilized molecular docking studies to assess the binding affinity of these compounds to the vascular endothelial growth factor receptor 2 (VEGFR-2) kinase. The findings indicated that certain derivatives had a lower binding energy compared to reference drugs, suggesting their potential efficacy in targeting angiogenesis-related pathways .
| Compound Name | Binding Energy (Kcal/mol) | RMSD |
|---|---|---|
| 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine | -8.116 | 0.9263 |
| Other derivatives | -7.739 to -7.211 | Varies |
Anticancer Potential
The compound has also been explored for its anticancer properties, particularly in relation to inhibiting cancer cell proliferation. Studies have synthesized various derivatives and evaluated their biological activity against cancer cell lines such as Hep G2 (liver cancer). The results indicated that some derivatives exhibited significant cytotoxic effects, with IC50 values suggesting their potential as anticancer agents .
Synthesis and Mechanism of Action
The synthesis of 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine involves nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles to form new derivatives with enhanced biological activity. This method has been employed to create compounds with different substituents that optimize their pharmacological profiles .
Mechanism of Action
The mechanism of action of 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to various biochemical effects.
Pathways Involved: The exact pathways are still under investigation, but it is believed to modulate certain signaling pathways involved in cell growth and metabolism.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological and chemical properties of pyrimidine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Solubility : The dimethylamine group improves aqueous solubility compared to methyl or unsubstituted analogues (e.g., 5-Chloro-2-methylpyrimidin-4-amine) .
- logP : Methoxy groups increase hydrophilicity, whereas chloro groups elevate logP. The target compound balances these effects for optimal bioavailability.
Biological Activity
4-Chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug discovery and development.
- Molecular Formula: C7H10ClN3O
- Molecular Weight: 187.63 g/mol
- Chemical Structure:
- The compound features a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 5-position with a methoxy group, along with two dimethylamino groups at the 2-position.
The biological activity of 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Research indicates that it may inhibit certain kinases and enzymes involved in cell proliferation and survival, leading to its potential use in cancer therapy.
Antimicrobial Activity
Studies have shown that 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine exhibits varying degrees of antimicrobial activity against different pathogens. Notably, it has been evaluated against:
-
Bacterial Strains:
- Effective against several Gram-positive and Gram-negative bacteria.
- Exhibited minimum inhibitory concentrations (MIC) that suggest potential as an antibacterial agent.
-
Fungal Strains:
- Limited efficacy observed against certain fungal strains, including Candida albicans, indicating that modifications may be necessary to enhance antifungal properties.
Anticancer Activity
Recent studies have explored the compound's anticancer potential:
- Cell Lines Tested:
- Demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
- Mechanism:
- Induces apoptosis through intrinsic pathways, evidenced by increased caspase activity and alterations in mitochondrial membrane potential.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclization or substitution reactions. For example, describes a cyclization approach using phosphorous oxychloride at 120°C for pyrimidine derivatives. Key steps include:
Halogenation : Introduce chlorine at the 4-position using reagents like POCl₃.
Methoxy group incorporation : Utilize nucleophilic substitution with methoxide ions.
N,N-dimethylation : Employ dimethylamine under basic conditions.
Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF or THF), and stoichiometry of reagents. Impurities from incomplete substitution (e.g., residual hydroxyl groups) can be minimized via TLC monitoring .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Identify substituents (e.g., methoxy protons at ~3.8 ppm, dimethylamine protons as a singlet near 3.0 ppm) and confirm aromatic pyrimidine ring structure.
- IR Spectroscopy : Detect N-H stretching (if present) and C-Cl bonds (~550–850 cm⁻¹).
- HPLC/MS : Assess purity and molecular ion peaks ([M+H]⁺). highlights HPLC for purity validation in pyrimidine analogs.
- X-ray crystallography (if crystalline): Resolve molecular geometry, as demonstrated in for related pyrimidines .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
- Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates, transition states, and activation energies. emphasizes combining computational and experimental data to streamline synthesis.
- Solvent Effects : Simulate solvation energies with COSMO-RS to select solvents that stabilize intermediates.
- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., temperature, catalyst). Feedback loops between simulations and lab experiments reduce trial-and-error approaches .
Q. What structural features of this compound influence its biological activity, and how can binding mechanisms be validated?
- Methodological Answer:
- Pharmacophore Analysis : The chloro and methoxy groups enhance lipophilicity and receptor binding ( ).
- Docking Studies : Use software like AutoDock to simulate interactions with targets (e.g., dopamine D2 or serotonin 5-HT3 receptors, as in ).
- In Vitro Assays : Validate activity via competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation). highlights pyrimidine derivatives as enzyme inhibitors, requiring IC₅₀ determination .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer:
Reproducibility Checks : Confirm purity (>95% via HPLC) and solubility (use DMSO/water mixtures).
Assay Variability : Compare protocols (e.g., cell lines, incubation times). shows dopamine receptor affinity varies with substituent positioning.
Meta-Analysis : Aggregate data from multiple studies (e.g., systematic reviews) to identify trends. Cross-reference with structural analogs in to isolate critical functional groups .
Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?
- Methodological Answer:
- Flow Chemistry : Continuous reactors (e.g., microfluidic systems) improve heat/mass transfer, critical for exothermic steps like chlorination.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring ( ).
- Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity batches. details protective group strategies for multi-step scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
